(2R,3R,4R,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol
CAS No.:
Cat. No.: VC17381635
Molecular Formula: C32H32N4O5
Molecular Weight: 552.6 g/mol
* For research use only. Not for human or veterinary use.
![(2R,3R,4R,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol -](/images/structure/VC17381635.png)
Specification
Molecular Formula | C32H32N4O5 |
---|---|
Molecular Weight | 552.6 g/mol |
IUPAC Name | (2R,3R,4R,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol |
Standard InChI | InChI=1S/C32H32N4O5/c33-31-26-16-17-28(36(26)35-22-34-31)32(37)30(40-20-25-14-8-3-9-15-25)29(39-19-24-12-6-2-7-13-24)27(41-32)21-38-18-23-10-4-1-5-11-23/h1-17,22,27,29-30,37H,18-21H2,(H2,33,34,35)/t27-,29-,30-,32-/m1/s1 |
Standard InChI Key | GFFNZQLCNVVBEE-SSKIFPDDSA-N |
Isomeric SMILES | C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@H]([C@](O2)(C3=CC=C4N3N=CN=C4N)O)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
Canonical SMILES | C1=CC=C(C=C1)COCC2C(C(C(O2)(C3=CC=C4N3N=CN=C4N)O)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
Introduction
Structural and Stereochemical Features
Core Framework and Substituents
The compound features an oxolan-2-ol (tetrahydrofuran) backbone with four stereogenic centers, all configured in the R orientation at positions 2, 3, 4, and 5 . The 2-position is substituted with a cyano group (-C≡N) and a 4-aminopyrrolo[2,1-f][1, triazin-7-yl moiety, while the 3- and 4-positions are protected by benzyloxy (-OCH2C6H5) groups. The 5-position contains a benzyloxymethyl group (-CH2OCH2C6H5), providing full protection to the hydroxyl functionalities typically found in nucleosides .
Table 1: Key Structural Properties
Comparative Analysis with Deprotected Analog
Removal of the benzyl protecting groups yields (2R,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f] triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile (CAS 1191237-69-0), a compound with a molecular weight of 291.27 g/mol and formula C12H13N5O4 . This deprotected analog highlights the role of benzyl groups in stabilizing reactive hydroxyl sites during synthesis.
Synthetic Pathways and Methodologies
Lithiation and C-Glycosylation
A pivotal advancement in synthesizing this class of compounds involves direct lithiation at the C-9 position of N-Boc-pyrrolo[2,1-f] triazine, enabling regioselective C-glycosylation with protected sugar moieties . This method circumvents traditional nucleoside coupling challenges, such as poor stereocontrol, by leveraging the sigma-acidity of the heterocycle.
Critical Steps in Synthesis:
-
Lithiation: Treatment with LDA (lithium diisopropylamide) at -78°C generates a stabilized anion at C-9 .
-
C-Glycosylation: Reaction with a suitably protected tetrahydrofuran-derived electrophile introduces the sugar moiety with retention of configuration .
-
Cyanation: Subsequent displacement of a leaving group (e.g., bromide) with cyanide installs the nitrile functionality .
-
Global Deprotection: Catalytic hydrogenation removes benzyl groups, yielding the active pharmacophore .
Physicochemical and Spectroscopic Data
Spectroscopic Signatures
-
IR Spectroscopy: Stretching vibrations for -C≡N (2240 cm⁻¹), aromatic C-H (3050 cm⁻¹), and ether C-O (1100 cm⁻¹) are characteristic .
-
NMR (¹H): Key signals include δ 7.2–7.4 ppm (benzyl aromatic protons), δ 5.1–5.3 ppm (methine protons adjacent to ether oxygens), and δ 4.5–4.7 ppm (methylene groups of benzyloxy chains) .
Crystallographic Insights
Although no crystal structure is available for this specific compound, related benzyl-protected sugars (e.g., 2,3,5-Tri-O-benzyl-beta-D-arabinofuranose, CID 11729473) adopt chair-like conformations with benzyl groups in equatorial orientations to minimize steric strain .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume